Enantiomer-Specific Factor XIa Potency: R-Configuration Yields Sub-Nanomolar Inhibitor vs Micromolar S-Isomer
Milvexian, synthesized from the (R)-configured title intermediate, exhibits a Ki of 0.11 nM against recombinant human factor XIa. The corresponding compound derived from the (S)-enantiomer intermediate (BMS-986179) displays a Ki of 5300 nM, representing a 48,000-fold loss in inhibitory potency [1].
| Evidence Dimension | Factor XIa inhibition constant (Ki, nM) |
|---|---|
| Target Compound Data | 0.11 nM (milvexian, derived from (R)-intermediate) |
| Comparator Or Baseline | 5300 nM (S-enantiomer-derived compound BMS-986179) |
| Quantified Difference | 48,000-fold lower potency for the S-isomer-derived compound |
| Conditions | Recombinant human factor XIa, fluorogenic peptide substrate, pH 7.4, 25°C |
Why This Matters
Only procurement of the (R)-enantiomer intermediate can deliver a clinically viable factor XIa inhibitor; the (S)-isomer gives an essentially inactive molecule, directly dictating drug candidate selection and purchasing requirements.
- [1] Welsh, J. H.; et al. Discovery of BMS-986177 (Milvexian): A Potent, Selective, and Orally Bioavailable Macrocyclic Factor XIa Inhibitor. J. Med. Chem. 2020, 63, 10243–10262. View Source
